molecular formula C24H17N3O3S B11642861 N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B11642861
M. Wt: 427.5 g/mol
InChI Key: UVCYRDIVHJEGCU-UHFFFAOYSA-N
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Description

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzoxazole with 2-methylbenzoyl chloride to form an intermediate, which is then reacted with benzofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to a thiol or amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and benzofuran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzoxazole and benzofuran derivatives.

Scientific Research Applications

N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Fluorine compounds: Known for their high reactivity and diverse applications in organic synthesis.

Comparison: N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C24H17N3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H17N3O3S/c1-14-6-2-4-8-17(14)23-26-18-13-16(10-11-20(18)30-23)25-24(31)27-22(28)21-12-15-7-3-5-9-19(15)29-21/h2-13H,1H3,(H2,25,27,28,31)

InChI Key

UVCYRDIVHJEGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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